Diisopropanolamine
Overview
Description
Synthesis Analysis
The synthesis of diisopropanolamine from monoisopropanolamine and propylene oxide involves specific conditions and kinetics. A study highlights the process under a 2:1 molar ratio of monoisopropanolamine to propylene oxide at temperatures ranging from 303 to 333K. The kinetic model derived from experimental data showed good agreement with observed outcomes, indicating a controlled reaction mechanism that allows for the efficient production of DIPA (Wei Han-chang et al., 2004).
Molecular Structure Analysis
Research on the molecular structure of compounds related to diisopropanolamine, such as dimolybdenum bis((S,S,S)-triisopropanolaminate(3-)), reveals complex bonding and electronic properties. The compound exhibits a unique Mo-Mo triple bond within an Mo2 unit, surrounded by an O6N2 distorted cubic box, which is indicative of the intricate molecular structures that diisopropanolamine derivatives can form (M. Chisholm et al., 2000).
Chemical Reactions and Properties
Diisopropanolamine exhibits notable reactivity and properties, particularly in the context of microbial mineralization. Studies demonstrate its biodegradation under various conditions, including anaerobic and aerobic environments. This process is critical in understanding the environmental impact and degradation pathways of DIPA, particularly in natural gas treatment facilities (L. Gieg et al., 1999).
Physical Properties Analysis
The physical and transport properties of aqueous solutions of triisopropanolamine, closely related to diisopropanolamine, have been studied extensively. Parameters such as densities, viscosities, surface tensions, and refractive indices across various concentrations and temperatures provide insight into the physicochemical behavior of these compounds in solution (Rai K. Chauhan et al., 2003).
Chemical Properties Analysis
Diisopropanolamine's chemical properties, particularly its role as a corrosion inhibitor for aluminum alloys in saline environments, highlight its potential in protective applications. Its effectiveness increases with concentration, acting as a mixed-type inhibitor. The interaction between TIPA and the aluminum surface involves both physisorption and chemisorption, showcasing the compound's versatility in industrial applications (X. Ren et al., 2015).
Scientific Research Applications
Cosmetic Industry :
- Diisopropanolamine is used in cosmetics as a water-soluble emulsifier and neutralizer. It is slightly toxic to rats and guinea pigs in animal studies, but generally considered safe in cosmetics at current use concentrations. It was found not to induce allergic contact dermatitis in humans at concentrations of 2% and was a minimal skin irritant in clinical studies on cosmetic products containing up to 1% Diisopropanolamine (International Journal of Toxicology, 1987).
Environmental Remediation :
- Diisopropanolamine, used as a "sweetening agent" in natural gas treatment, is subject to microbial mineralization under various conditions, demonstrating its potential biodegradability. It can be mineralized under aerobic and anaerobic conditions, including nitrate-reducing and Mn(IV)-reducing conditions, indicating its environmental impact and degradation pathways (Gieg, Coy, & Fedorak, 1999).
Industrial Applications :
- In industrial settings, Diisopropanolamine is used for various purposes, such as in gas plants for controlling corrosion and optimizing operating parameters. It is an essential component in managing acid gases, heat-stable amine salts, and corrosion control methods (Harston & Ropital, 2007).
Chemical Research :
- The oxidation kinetics of Diisopropanolamine by potassium peroxydisulfate has been studied, which is crucial for understanding its chemical reactivity and potential applications in chemical synthesis and industrial processes (Babu, Joshi, & Bhattacharya, 1977).
Carbon Capture and Gas Treatment :
- Diisopropanolamine plays a significant role in carbon capture and gas treatment technologies. Its solubility with hydrogen sulfide and carbon dioxide, and its kinetics in carbon dioxide absorption, are critical for its application in amine-based gas sweetening and carbon capture processes (Isaacs, Otto, & Mather, 1977; Sotelo, Benítez, Beltrán-Heredia, & Rodriguez, 1992).
Health and Safety Research :
- Studies on the repeated dose toxicity and developmental toxicity of Diisopropanolamine to rats have provided insights into its potential health impacts. These studies are crucial for assessing the safety of DIPA in various applications, especially where human exposure might occur (Johnson et al., 2007).
Construction and Cement Industry :
- The influence of ethanol-diisopropanolamine on the hydration and mechanical properties of Portland cement has been examined. Such studies are essential for the construction industry, particularly in improving cement formulations for enhanced performance (Lu et al., 2017).
Safety And Hazards
Future Directions
Global consumption of isopropanolamines, including Diisopropanolamine, will continue to grow at an average annual growth rate of 3.8% during 2020–25 . This growth is driven by consumption in mainland China, India, Africa, and Southeast Asia . The increasing use of triisopropanolamine (TIPA) for cement applications is a significant factor in this growth .
properties
IUPAC Name |
1-(2-hydroxypropylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-5(8)3-7-4-6(2)9/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTYICIALWPMFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C6H15NO2, Array | |
Record name | DIISOPROPANOLAMINE | |
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DSSTOX Substance ID |
DTXSID8020179 | |
Record name | Diisopropanolamine | |
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Molecular Weight |
133.19 g/mol | |
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Physical Description |
Diisopropanolamine appears as colorless liquid or white to yellow crystalline solid with an odor of dead fish or ammonia. Liquid floats and mixes with water. Solid sinks and mixes in water. (USCG, 1999), Liquid, White hygroscopic solid; Yellows upon light and air exposure; mp = 42 deg C; [ICSC] May also be in the form of colorless liquid; Odor of dead fish; [CAMEO] White solid; mp = 43-47 deg C; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR. | |
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Boiling Point |
480.2 °F at 760 mmHg (NTP, 1992), 249 °C, 248 °C | |
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Flash Point |
259 °F (NTP, 1992), 255 °F (127 °C) (open cup), 127 °C o.c. | |
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Solubility |
Soluble (>=10 mg/ml) (NTP, 1992), Miscible in alcohol. Slightly soluble in toluene. Insoluble in hydrocarbons., In water, 8.6X10+5 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 87 | |
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Density |
0.99 at 107.6 °F (USCG, 1999) - Less dense than water; will float, 0.989 at 20 °C/4 °C, Relative density (water = 1): 0.99 | |
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Vapor Density |
4.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.6 | |
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Vapor Pressure |
0.02 mmHg at 108 °F (NTP, 1992), 0.000125 [mmHg], 1.25X10-4 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 42 °C: 2.67 | |
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Impurities |
Commercial samples of diisopropanolamine... were found to contain 20-1300 ppb of N-nitrosobis(2-hydroxypropyl)amine, an agent that is absorbed through the skin of hamsters and is a strong carcinogen in hamsters, rats, mice, rabbits, and guinea pigs. | |
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Product Name |
Diisopropanolamine | |
Color/Form |
White waxy solid | |
CAS RN |
110-97-4, 68153-96-8 | |
Record name | DIISOPROPANOLAMINE | |
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Record name | DIISOPROPANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
107.6 °F (NTP, 1992), 32-42 °C, 42 °C | |
Record name | DIISOPROPANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8553 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIISOPROPANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIISOPROPANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.